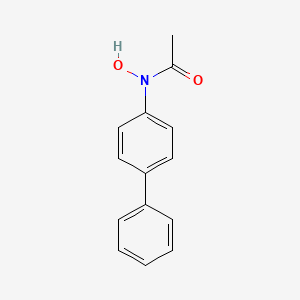
N-Hydroxy-4-acetylaminobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-4-acetylaminobiphenyl is a hydroxamic acid that is biphenyl-4-amine bearing N-hydroxy and N-acetyl substituents. It derives from a biphenyl-4-amine.
科学的研究の応用
Genotoxicity Studies
N-Hydroxy-4-acetylaminobiphenyl is extensively studied for its genotoxic effects on human DNA. Research indicates that it modifies DNA structure, leading to significant perturbations. A notable study demonstrated that exposure to N-OH-AABP resulted in the formation of N-(deoxyguanosine-8-yl)-4-aminobiphenyl (dG-C8-4ABP), a specific DNA adduct associated with bladder cancer. The study employed techniques such as high-performance liquid chromatography (HPLC) and comet assays to assess DNA damage and mutagenicity .
Case Study: Bladder Cancer Implications
In a pivotal study, antibodies generated against N-OH-AABP-modified DNA showed enhanced recognition of DNA from bladder cancer patients compared to healthy individuals. This suggests a potential role for N-OH-AABP in the development of neo-antigenic epitopes that may contribute to cancer progression .
Mechanistic Insights into Carcinogenesis
This compound serves as a model compound for elucidating mechanisms of carcinogenesis. It has been shown to induce mutations in embryonic fibroblasts, with studies revealing a dose-dependent increase in mutation frequency upon treatment with N-OH-AABP . This highlights its utility in understanding mutational processes related to bladder carcinogens.
Metabolic Studies
Research has explored the metabolic pathways involving this compound, particularly its reduction by intestinal flora and liver enzymes. Studies indicate that certain bacteria can convert N-OH-AABP back to its parent compound, 4-acetylaminobiphenyl, thereby influencing carcinogenic potential . Understanding these metabolic interactions is crucial for assessing risk factors associated with exposure.
Table 1: Summary of Genotoxic Effects of this compound
Table 2: Comparison of Toxicity Profiles
特性
CAS番号 |
4463-22-3 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
N-hydroxy-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H13NO2/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,1H3 |
InChIキー |
UNHSJQXRZCIATF-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)O |
正規SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)O |
同義語 |
N-hydroxy-4-acetylaminobiphenyl N-hydroxy-N-4-acetylaminobiphenyl N-hydroxy-N-4-biphenylacetamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















